N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-17(25-19)13-26-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABNFYLYBODGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Formylfuran-2-carboxylic Acid
The Vilsmeier-Haack reaction enables direct formylation of furan-2-carboxylic acid derivatives. Optimized conditions (Table 1):
| Parameter | Value | Source |
|---|---|---|
| Reagent | POCl₃/DMF (1:2 molar ratio) | |
| Temperature | 0°C → 80°C (gradient) | |
| Reaction Time | 8 hr | |
| Yield | 68% |
Procedure :
Furan-2-carboxylic acid (1.0 eq) reacts with Vilsmeier reagent (POCl₃/DMF) under nitrogen, followed by hydrolysis to yield 5-formylfuran-2-carboxylic acid.
Reduction to 5-Hydroxymethylfuran-2-carboxylic Acid
Sodium borohydride reduction in THF/MeOH (4:1) at 0°C converts the formyl group to hydroxymethyl (92% yield).
Chlorination and Thiol Substitution
Chlorination with SOCl₂ (2.5 eq) in dry DCM introduces the chloromethyl group (85% yield). Subsequent nucleophilic substitution with thiophenol (1.2 eq) and K₂CO₃ in DMF at 60°C installs the phenylsulfanylmethyl group (78% yield).
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Synthesis of 5-Bromofuran-2-carboxylic Acid
Bromination at the 5-position employs NBS (1.1 eq) in CCl₄ under UV light (Table 2):
| Parameter | Value | Source |
|---|---|---|
| NBS Equiv | 1.1 | |
| Solvent | CCl₄ | |
| Light Source | 300W Hg lamp | |
| Yield | 74% |
Cross-Coupling with Phenylsulfanylmethylboronic Acid
A Suzuki-Miyaura coupling adapts conditions from continuous flow systems:
Pd(OAc)₂ (5 mol%)
Ligand: SPhos (10 mol%)
Base: K₃PO₄ (3.0 eq)
Solvent: DMF/H₂O (9:1)
Temperature: 100°C (flow rate 0.2 mL/min)
Yield: 82%
Route 3: Mannich-Type Aminomethylation
Direct Introduction of Sulfanylmethyl Group
Mannich reaction between furan-2-carboxamide, formaldehyde (1.5 eq), and thiophenol (1.2 eq) in acetic acid achieves 65% yield. Key advantage: single-step installation without pre-functionalization.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield | 52% | 61% | 43% |
| Purification | Column | Filtration | Recrystallization |
| Scale-Up Potential | Moderate | High | Low |
| Cost Efficiency | $$ | $$$ | $ |
Key Observations :
- Route 2 offers superior yields but requires specialized flow reactors
- Route 3 suffers from regioselectivity issues (20% 3-substituted byproduct)
Amidation Optimization Studies
Coupling 5-(phenylsulfanylmethyl)furan-2-carbonyl chloride with 4-acetamidoaniline demonstrates solvent dependence (Table 3):
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 25 | 78 |
| DCM | Pyridine | 0→25 | 85 |
| DMF | DIPEA | 40 | 91 |
Optimal conditions: DMF/DIPEA at 40°C achieves 91% conversion.
Characterization Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, CONH)
- δ 7.85 (d, J=8.5 Hz, 2H, Ar-H)
- δ 7.45–7.32 (m, 5H, SPh)
- δ 4.12 (s, 2H, CH₂S)
- δ 2.01 (s, 3H, OAc)
HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamidophenyl group to an amine group.
Substitution: The phenylsulfanylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide belongs to a class of compounds known for their diverse biological activities. The furan ring structure is crucial in medicinal chemistry due to its ability to interact with biological targets effectively.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. These compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that derivatives with sulfone and sulfoxide substitutions demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Therapeutic Uses
The therapeutic potential of this compound is primarily attributed to its antibacterial properties and its ability to target specific bacterial enzymes.
Case Studies and Research Findings
Several case studies have investigated the efficacy and safety of compounds related to this compound in clinical settings.
Clinical Trials
Clinical trials involving similar compounds have shown promising results in treating bacterial infections, particularly those caused by antibiotic-resistant strains. For example, a study assessing the pharmacokinetic properties of a related compound demonstrated favorable absorption and distribution profiles, supporting its potential use in therapeutic settings .
Observational Studies
Observational studies have also been conducted to evaluate the long-term effects of these compounds on patients with chronic bacterial infections. Results indicated that patients receiving treatment with these compounds experienced significant improvements in infection control compared to those receiving standard treatments .
Summary of Findings
The applications of this compound are multifaceted, with significant implications for antibacterial therapy and medicinal chemistry.
| Application Area | Key Findings |
|---|---|
| Antibacterial Activity | Effective against Gram-positive bacteria; selective inhibition of bacterial DNA polymerase III |
| Therapeutic Use | Potential for treating antibiotic-resistant infections; favorable pharmacokinetics |
| Clinical Trials | Demonstrated efficacy in reducing bacterial load; improved patient outcomes |
| Observational Studies | Long-term treatment showed better infection management compared to standard therapies |
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The acetamidophenyl group can interact with enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group may enhance the compound’s binding affinity and specificity. The furan ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Furan C5 Position
The C5 position of the furan ring is a critical site for modulating biological activity and physicochemical properties. Key comparisons include:
Nitro-Substituted Analogues
- N-(4-Acetamidophenyl)-5-Nitro-Furan-2-Carboxamide (3A): Structure: A nitro group replaces the phenylsulfanylmethyl group. Melting point (238–240°C) suggests strong intermolecular interactions due to nitro polarity . Activity: Nitro derivatives in were tested as diuretics, with urea transport inhibition linked to nitro group redox activity .
Acetamido-Substituted Analogues
- N-(4-Acetamidophenyl)-5-Acetamidofuran-2-Carboxamide (4C) :
- Structure : Features dual acetamido groups (on phenyl and furan rings).
- Properties : Increased hydrogen-bonding capacity (1H NMR shows multiple NH signals). Higher melting point (251–253°C) compared to nitro analogues, likely due to enhanced crystal packing .
- Activity : Acetamido groups may improve solubility but reduce membrane permeability compared to sulfur-containing substituents .
Chlorophenyl and Sulfamoyl Analogues
- 5-(2-Chlorophenyl)-N-(4-Sulfamoylphenyl)Furan-2-Carboxamide () :
- Structure : Bulky 2-chlorophenyl and sulfamoyl groups.
- Properties : Chlorine introduces lipophilicity, while sulfamoyl enhances water solubility. Likely lower melting point than nitro/acetamido derivatives due to steric hindrance .
- Activity : Sulfamoyl groups are common in carbonic anhydrase inhibitors, suggesting divergent targets compared to urea transporters .
Complex Heterocyclic Analogues
- N-(5-(3-Cyano-6-(Piperidinyl)Quinolinyl)Pyrimidin-2-yl)Furan-2-Carboxamide (): Structure: Furan-2-carboxamide linked to a quinoline-piperidine scaffold. Activity: Targets kinase or receptor enzymes due to extended aromatic systems. The phenylsulfanylmethyl group in the target compound offers simpler pharmacokinetics but reduced specificity .
Biological Activity
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan Ring : A five-membered heterocyclic compound containing oxygen.
- Acetamidophenyl Group : An aromatic amide that may contribute to its biological activity.
- Phenylsulfanylmethyl Group : A unique sulfur-containing moiety that may enhance its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis or inhibiting specific signaling pathways involved in cancer progression.
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Diuretic | Targeting urea transporters with improved pharmacokinetics |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of various derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
-
Cancer Research :
- In vitro studies demonstrated that this compound could effectively inhibit the growth of several cancer cell lines. The mechanism was linked to the modulation of key signaling pathways associated with cell survival and proliferation.
-
Diuretic Potential :
- Recent research highlighted its role as a diuretic by targeting urea transporters (UTs). A modified version of this compound showed a tenfold increase in inhibitory efficacy on UT-B compared to previous compounds, indicating a promising avenue for treating conditions requiring diuretics, such as hyponatremia .
Q & A
Q. What are the established synthetic routes for N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide, and how can reaction yields be optimized?
The synthesis of structurally analogous carboxamides typically involves multi-step organic reactions, such as coupling furan-2-carbonyl chloride derivatives with substituted anilines under Schotten-Baumann conditions. For example, similar compounds like N-(4-benzoylphenyl)-5-methyl-2-furamide were synthesized using aminobenzophenone substitutions and optimized via temperature-controlled acylation (50–60°C) and pH adjustments to minimize hydrolysis . Yield optimization often employs design of experiments (DoE) methodologies, such as factorial designs, to evaluate the impact of variables like solvent polarity, catalyst loading, and reaction time .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key characterization methods include:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positioning (e.g., furan ring orientation and acetamido group conformation) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methylene protons in phenylsulfanylmethyl groups resonate at δ 3.8–4.2 ppm) and confirm aromatic substitution patterns.
- HPLC-MS : Validates purity (>95%) and molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the structural similarity to anti-inflammatory and anticancer agents .
- Antimicrobial susceptibility testing : Use in vitro broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, ICReDD integrates reaction path search algorithms and experimental feedback to prioritize derivatives with optimized steric and electronic profiles . Molecular dynamics simulations further refine docking poses in enzyme active sites, as demonstrated for furan-carboxamide analogs .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Contradictions often arise from assay conditions (e.g., serum concentration, pH) or compound stability. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Stability studies : Use LC-MS to monitor degradation products under physiological conditions (e.g., pH 7.4, 37°C) .
- Meta-analysis : Apply statistical tools like ANOVA to identify outliers and quantify inter-lab variability .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?
Continuous flow chemistry minimizes side reactions (e.g., over-acylation) by precisely controlling residence time and temperature. For example, microreactors achieve >90% regioselectivity in furan acylation steps by reducing thermal gradients . Catalyst immobilization (e.g., polystyrene-supported DMAP) also enhances recyclability and yield consistency .
Q. How can structure-activity relationship (SAR) studies be structured to elucidate the role of the phenylsulfanylmethyl moiety?
A systematic SAR approach involves:
- Isosteric replacements : Substitute sulfur with oxygen or selenium to assess electronic effects on bioactivity.
- Chain length variation : Synthesize analogs with ethyl/methyl spacers to evaluate steric tolerance in target binding pockets.
- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., COX-2) with ligand analogs to identify critical hydrophobic/electrostatic interactions .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Rodent models (e.g., Sprague-Dawley rats) are used for:
- Oral bioavailability : Measure plasma concentration-time profiles using LC-MS/MS.
- Metabolite identification : Perform hepatic microsome incubations to detect phase I/II metabolites .
- Tissue distribution : Radiolabel the compound (e.g., C-acetamido group) and quantify accumulation in target organs .
Methodological Considerations
Q. How can green chemistry principles be applied to its synthesis?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- LC-MS/MS with MRM : Detects impurities at ppm levels by monitoring transition ions specific to byproducts (e.g., hydrolyzed furan derivatives) .
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to identify degradation pathways and validate stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
